4-fluoro-1-benzothiophene-3-carboxylic acid
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Overview
Description
4-fluoro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H5FO2S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 3-position of the benzothiophene ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-benzothiophene-3-carboxylic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the benzothiophene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom. The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-fluoro-1-benzothiophene-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-fluoro-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the carboxylic acid group can facilitate interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
- 4-fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid
Uniqueness
4-fluoro-1-benzothiophene-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the benzothiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the carboxylic acid group can provide additional functionality for further chemical modifications.
Properties
CAS No. |
1431308-09-6 |
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Molecular Formula |
C9H5FO2S |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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